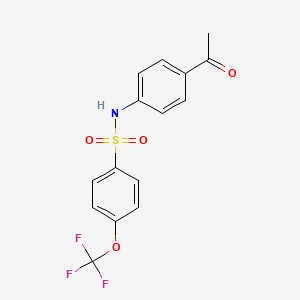

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide

Overview

Description

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a trifluoromethoxy group attached to another phenyl ring, and a sulfonamide group linking these two aromatic systems. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:

Nitration: The starting material, 4-acetylphenyl, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Sulfonation: The amine group is then sulfonated using a sulfonyl chloride derivative, such as 4-(trifluoromethoxy)benzenesulfonyl chloride, under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: The major product of oxidation is the corresponding carboxylic acid derivative.

Reduction: The reduction of the sulfonamide group yields the corresponding amine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)-4-methoxybenzenesulfonamide

- N-(4-acetylphenyl)-4-chlorobenzenesulfonamide

- N-(4-acetylphenyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Acetyl group : Enhances metabolic stability and may contribute to biological activity.

- Trifluoromethoxy group : Increases lipophilicity, aiding in membrane permeability.

- Benzenesulfonamide moiety : Known for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, influencing their function. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating passage through biological membranes. Metabolic transformations of the acetyl group can lead to the formation of active metabolites that exert biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism likely involves inhibition of bacterial enzyme activity or disruption of membrane integrity.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies show that it can inhibit cell proliferation in several cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 breast cancer cells, with IC50 values indicating effective growth inhibition . The proposed mechanism includes interference with cell cycle regulation and induction of oxidative stress in cancer cells.

Case Studies and Research Findings

| Study | Findings | IC50 Values |

|---|---|---|

| Study 1 | Inhibition of MCF-7 cell growth | 15 µM |

| Study 2 | Antimicrobial efficacy against E. coli | 10 µg/mL |

| Study 3 | Induction of apoptosis in A549 lung cancer cells | 8 µM |

Case Study Example

In a study assessing the compound's anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis as a mechanism of action .

Properties

IUPAC Name |

N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c1-10(20)11-2-4-12(5-3-11)19-24(21,22)14-8-6-13(7-9-14)23-15(16,17)18/h2-9,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPSCKPPDNJMAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429119 | |

| Record name | N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812651-86-8 | |

| Record name | N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.